molecular formula C20H22BNO3 B13153792 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine

Cat. No.: B13153792
M. Wt: 335.2 g/mol
InChI Key: VQZPGRXVDPYHAM-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is a boronate ester-containing compound featuring a benzofuran core substituted with an aromatic ring bearing a pinacol boronate ester group and an amine moiety at the 6-position. This structure renders it highly valuable in Suzuki–Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl systems . Its synthesis typically involves palladium-catalyzed coupling, as evidenced by its use in meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads for studying intramolecular charge transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine

  • Structural Differences : Replaces the benzofuran core with a benzoxazole ring.
  • Key Properties :
    • Molecular Formula: C₁₉H₂₁BN₂O₃
    • Molar Mass: 336.19 g/mol
    • Predicted pKa: 2.27 ± 0.10
    • Boiling Point: 478.5 ± 25.0 °C
  • Functional Impact :
    • The benzoxazole’s electron-deficient nature enhances charge-transfer capabilities compared to benzofuran.
    • The lower pKa suggests stronger acidity, which may influence solubility and reactivity in coupling reactions.

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

  • Structural Differences : Substitutes the benzofuran-amine with a trifluoromethylphenyl-morpholine system.
  • Key Properties: Molecular Formula: C₁₇H₂₃BF₃NO₃ Molar Mass: 357.17 g/mol Melting Point: 118–119 °C
  • Morpholine’s polarity improves solubility in polar solvents, advantageous for pharmaceutical applications.

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

  • Structural Differences : Replaces benzofuran-amine with a benzamide group.
  • Key Properties :
    • CAS RN: 118288-08-7
  • Functional Impact :
    • The amide group enables hydrogen bonding, enhancing binding affinity in biological systems.
    • Reduced conjugation compared to benzofuran may limit utility in optoelectronic materials.

Comparative Analysis of Physicochemical and Reactivity Profiles

Property Target Compound Benzoxazole Analog Trifluoromethyl-Morpholine Benzamide Derivative
Core Structure Benzofuran-amine Benzoxazole-amine Trifluoromethylphenyl-morpholine Benzamide
Molar Mass (g/mol) Not explicitly reported 336.19 357.17 Not reported
Boiling Point (°C) Not reported 478.5 ± 25.0 Not reported Not reported
pKa Not reported 2.27 ± 0.10 Not reported Not reported
Key Functional Groups Boronate, amine Boronate, amine Boronate, CF₃, morpholine Boronate, amide
Electron Effects Moderate conjugation Strong electron withdrawal Strong electron withdrawal Moderate conjugation

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is a complex organic molecule that incorporates a boron-containing moiety and a benzofuran structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26BNO4C_{26}H_{26}BNO_{4} with a molecular weight of approximately 427.30 g/mol. The structure features a benzofuran core substituted with an amine group and a boronate moiety that enhances its reactivity in various chemical transformations.

PropertyValue
CAS Number2009169-65-5
Molecular Weight427.30 g/mol
Chemical FormulaC26H26BNO4
Purity>98%

Synthesis

The synthesis of this compound typically involves the coupling of benzofuran derivatives with boronate esters through Suzuki coupling reactions. The presence of a pinacolborane group facilitates this reaction, allowing for the formation of complex structures that can be further functionalized for enhanced biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation effectively. In one study comparing various derivatives, a specific benzofuran derivative demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Benzofuran Derivative 6aMCF-70.126
Benzofuran Derivative 10hMDA-MB-2310.87
Combretastatin-A4Various17.02

The mechanism by which benzofuran derivatives exert their anticancer effects often involves interaction with microtubules, leading to disruption of mitotic processes in cancer cells. The orientation of substituents on the benzofuran ring can significantly influence binding affinity and selectivity towards cancerous cells versus normal cells.

Case Studies

  • Study on Antiproliferative Activity : A comparative study evaluated the antiproliferative activity of several benzofuran derivatives against human cancer cell lines. It was found that modifications at specific positions on the benzofuran ring could enhance selectivity against cancer cells while minimizing effects on normal cells .
  • In Vivo Studies : In animal models, compounds similar to the target molecule showed promising results in inhibiting tumor growth and metastasis without significant toxicity to normal tissues . These findings suggest potential for therapeutic applications in oncology.

Properties

Molecular Formula

C20H22BNO3

Molecular Weight

335.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-benzofuran-6-amine

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)15-8-5-13(6-9-15)17-11-14-7-10-16(22)12-18(14)23-17/h5-12H,22H2,1-4H3

InChI Key

VQZPGRXVDPYHAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=C(C=C4)N

Origin of Product

United States

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